molecular formula C10H9F2N B3038834 2-(2,3-Difluorophenyl)-2-methylpropanenitrile CAS No. 913719-86-5

2-(2,3-Difluorophenyl)-2-methylpropanenitrile

Cat. No. B3038834
CAS RN: 913719-86-5
M. Wt: 181.18 g/mol
InChI Key: AYIVXZZCHFNACZ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Difluorophenyl)acetic acid” is a related compound . It’s a molecular formula is C8H6F2O2 . Another related compound is “N-(2,3-Difluorophenyl)-2-fluorobenzamide” which was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Synthesis Analysis

The synthesis of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was achieved through the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Molecular Structure Analysis

The crystal structure of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was determined using single crystal X-ray diffraction methods . In the structure, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5(2)° .


Physical And Chemical Properties Analysis

The related compound “2-(2,3-Difluorophenyl)acetic acid” has a molecular formula of C8H6F2O2 and an average mass of 172.129 Da . Another related compound, “N-(2,3-Difluorophenyl)-2-fluorobenzamide”, was studied for its cold crystallization abilities using broadband dielectric spectroscopy .

Scientific Research Applications

Liquid Crystal Applications

A study by Miyazawa et al. (2002) investigated a series of liquid crystalline compounds, including 2,3-bis(trifluoromethyl)phenyl derivatives. These compounds showed a significantly large negative dielectric anisotropy, exceeding that of currently used 2,3-difluorophenyl derivatives. This suggests potential applications in liquid crystal technology, although they were found to have larger viscosities and poorer mesogenic potential compared to 2,3-difluorophenyl derivatives (Miyazawa, K., Kato, T., Itoh, M., & Ushioda, M., 2002).

Emission Properties in Solid State

Sonoda et al. (2007) explored the emission properties of various fluorinated diphenylpolyenes, including derivatives with 2,3-difluorophenyl groups. These compounds showed distinct solid-state absorption and fluorescence spectra, dependent on the fluorine ring substituent. This indicates their potential use in applications where emission properties in solid states are crucial, such as in optoelectronic devices (Sonoda, Y., Goto, M., Tsuzuki, S., & Tamaoki, N., 2007).

Electrophilic Trifluoromethylation

Mejía and Togni (2012) conducted research on the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, using hypervalent iodine reagents. This study demonstrates the potential application of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile in synthetic chemistry, specifically in the modification of aromatic compounds (Mejía, E., & Togni, A., 2012).

Prodrug Development

Bentley et al. (2002) detailed the discovery and development of fosfluconazole, a water-soluble prodrug. The compound includes a 2,4-difluorophenyl group, showcasing the potential of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile derivatives in the development of prodrugs and pharmaceuticals (Bentley, A., Butters, M., Green, S., Learmonth, W. J., Macrae, J. A., Morland, M. C., & O'Connor, G., 2002).

Organic Light-Emitting Devices

Li et al. (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices. The study highlights the role of such compounds in improving the efficiency and luminance of these devices, pointing to the applicability of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile derivatives in electronic and optoelectronic applications (Li, Z., Wu, Z., Jiao, B., Liu, P., Wang, D., & Hou, X., 2012).

Catalyst Development

Mitani et al. (2002) developed titanium complexes with fluorine-containing phenoxy-imine chelate ligands, exhibiting potential in living polymerization of ethylene. This research shows the utility of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile in catalyst development for polymerization processes (Mitani, M., Mohri, J., Yoshida, Y., Saito, J., Ishii, S., Tsuru, K., Matsui, S., Furuyama, R., Nakano, T., Tanaka, H., Kojoh, S., Matsugi, T., Kashiwa, N., & Fujita, T., 2002).

Safety and Hazards

The safety data sheet for “3,5-Difluorophenol”, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-(2,3-difluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIVXZZCHFNACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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